molecular formula C20H22FN3OS B2583655 2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391863-13-1

2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2583655
CAS No.: 391863-13-1
M. Wt: 371.47
InChI Key: HYUXVTRLWDIJQC-UHFFFAOYSA-N
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Description

2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that combines the structural features of adamantane, a diamondoid hydrocarbon, and a thiadiazole ring substituted with a fluorophenyl group

Preparation Methods

The synthesis of 2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.

    Attachment of the Adamantane Moiety: The adamantane group is introduced via a Friedel-Crafts alkylation reaction, where adamantane is alkylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the adamantane derivative with the thiadiazole derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Chemical Reactions Analysis

2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of antiviral, antibacterial, and anticancer drugs.

    Materials Science: Due to its unique structural features, the compound is explored for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a biochemical probe.

    Industrial Applications: The compound’s stability and reactivity make it a candidate for use in industrial processes, such as catalysis and the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other similar compounds:

    Adamantane Derivatives: Compounds like amantadine and rimantadine, which are adamantane derivatives, are known for their antiviral properties. The presence of the thiadiazole ring and fluorophenyl group in this compound provides additional functional diversity.

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as sulfathiazole, are known for their antibacterial properties

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups, such as fluoxetine, are known for their pharmacological activities. The combination of the fluorophenyl group with the adamantane and thiadiazole moieties in the compound offers unique properties.

Properties

IUPAC Name

2-(1-adamantyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS/c21-16-3-1-15(2-4-16)18-23-24-19(26-18)22-17(25)11-20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUXVTRLWDIJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NN=C(S4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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